Cas no 108129-55-1 (Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-)
エタノン、1-(5-アミノ-2-ヒドロキシ-3-ニトロフェニル)-は、有機合成化学において重要な中間体として機能する化合物です。その分子構造は、アミノ基とヒドロキシル基、ニトロ基を有する芳香環を特徴とし、多様な化学反応に適した官能基を備えています。特に、医薬品や染料の合成において有用な前駆体としての応用が期待されます。高い反応性と選択性を有し、精密有機合成における中間体としての利点が認められています。また、その特異的な構造は、新規化合物開発における分子設計の柔軟性を提供します。取扱いには適切な安全対策が必要ですが、研究用途において重要な役割を果たす化合物です。

108129-55-1 structure
商品名:Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-
CAS番号:108129-55-1
MF:C8H8N2O4
メガワット:196.160121917725
CID:2870260
Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-
-
- インチ: 1S/C8H8N2O4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,9H2,1H3
- InChIKey: KJLIEWFKPNDPAH-UHFFFAOYSA-N
- ほほえんだ: OC1C(=CC(=CC=1C(C)=O)N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 250
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 109
Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1603665-250mg |
1-(5-Amino-2-hydroxy-3-nitrophenyl)ethanone |
108129-55-1 | 98% | 250mg |
¥34801.00 | 2024-08-09 |
Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- 関連文献
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
108129-55-1 (Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
